Isoquinolin-4-ylmethanamine hydrochloride
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Overview
Description
Isoquinolin-4-ylmethanamine hydrochloride is a chemical compound with the molecular formula C10H12Cl2N2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinolin-4-ylmethanamine hydrochloride can be synthesized through several methods. One common method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime, which is then heated with phosphorus pentoxide to yield isoquinoline . Another method is the Bischler-Napieralski synthesis, where 2-phenylethylamine is treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine. This amide is then heated with phosphorus pentoxide in pyridine to give 3,4-dihydroisoquinoline, which is subsequently oxidized to isoquinoline .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-4-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Oxidation with peracetic acid gives the N-oxide.
Reduction: Mild reduction with tin and hydrochloric acid yields 1,2,3,4-tetrahydroisoquinoline.
Substitution: Electrophilic substitution occurs at the C-5 and C-8 positions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus pentoxide, palladium, selenium, and peracetic acid. Reaction conditions often involve heating and the use of solvents such as pyridine .
Major Products Formed
The major products formed from these reactions include 1,2,3,4-tetrahydroisoquinoline, isoquinoline N-oxide, and various substituted isoquinolines .
Scientific Research Applications
Isoquinolin-4-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isoquinolin-4-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems in the brain, which may contribute to its potential therapeutic effects in treating depression and anxiety. The compound’s structure allows it to interact with various receptors and enzymes, influencing their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Isoquinolin-4-ylmethanamine hydrochloride can be compared with other similar compounds, such as:
Tetrahydroisoquinoline: This compound is a reduced form of isoquinoline and shares similar biological activities.
Chloroquine: A quinoline derivative used as an antimalarial drug, highlighting the diverse applications of these heterocyclic compounds.
This compound stands out due to its unique structure and potential therapeutic applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H11ClN2 |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
isoquinolin-4-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c11-5-9-7-12-6-8-3-1-2-4-10(8)9;/h1-4,6-7H,5,11H2;1H |
InChI Key |
ARJNQMVFHAOXQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2CN.Cl |
Origin of Product |
United States |
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